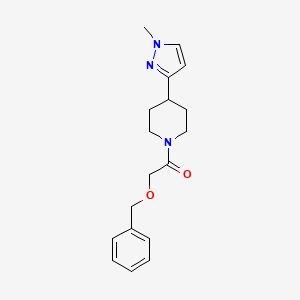
2-(benzyloxy)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzyloxy)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is also known as BPP-4 and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of BPP-4 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
BPP-4 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to cause pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
BPP-4 has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. However, it also has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on BPP-4. One area of interest is the development of more potent analogs of the compound, which could have even greater analgesic and anti-inflammatory properties. Another area of interest is the study of the compound's effects on other physiological systems, such as the immune system and the nervous system. Finally, there is also interest in exploring the potential use of BPP-4 in the treatment of other conditions, such as cancer and autoimmune disorders.
In conclusion, BPP-4 is a promising compound that has the potential to be used in the development of new drugs for the treatment of pain and inflammation. Its pharmacological properties, mechanism of action, and biochemical and physiological effects make it an attractive candidate for further research. As more studies are conducted, it is likely that new applications for this compound will be discovered, making it an important area of research in the field of drug development.
Synthesemethoden
The synthesis of BPP-4 involves the reaction of 4-(1-methyl-1H-pyrazol-3-yl)piperidine with benzyl chloroformate in the presence of a base. The resulting product is then treated with ethyl chloroformate to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
BPP-4 has been extensively studied for its potential applications in drug development. It has been shown to have potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-phenylmethoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-20-10-9-17(19-20)16-7-11-21(12-8-16)18(22)14-23-13-15-5-3-2-4-6-15/h2-6,9-10,16H,7-8,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQXKGXUAUYTKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


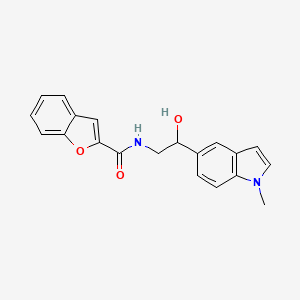

![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 4-fluorobenzoate](/img/structure/B2902491.png)
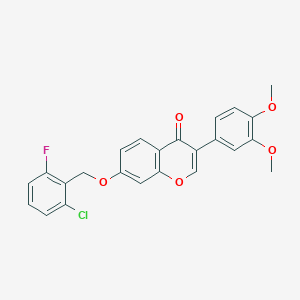
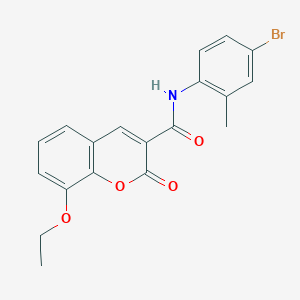


![(2S)-1-[(6-fluoropyridin-3-yl)sulfonyl]-2-methyl-4-(oxan-4-yl)piperazine](/img/structure/B2902502.png)
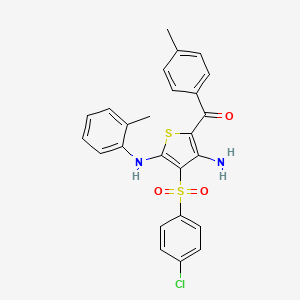

![N-(5-chloro-2-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2902507.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2902508.png)
